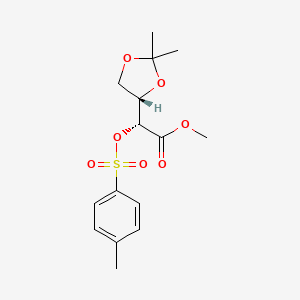

(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate

Beschreibung

(R)-Methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate is a chiral ester featuring a 1,3-dioxolane ring system with stereospecific substitutions. The compound integrates a tosyloxy (p-toluenesulfonyloxy) group, a potent leaving group, and a methyl ester moiety, rendering it highly reactive in nucleophilic substitution reactions. Its stereochemistry—(R)-configuration at the acetoxy-bearing carbon and (S)-configuration at the dioxolane ring—plays a critical role in its interactions in asymmetric synthesis and pharmaceutical applications .

Eigenschaften

IUPAC Name |

methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(4-methylphenyl)sulfonyloxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O7S/c1-10-5-7-11(8-6-10)23(17,18)22-13(14(16)19-4)12-9-20-15(2,3)21-12/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMUZZCMZKBHTQ-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C2COC(O2)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]([C@@H]2COC(O2)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(R)-Methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate, identified by CAS No. 166249-17-8, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of 344.38 g/mol. The compound features a dioxolane ring, which is known for enhancing the solubility and bioavailability of various drugs.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.38 g/mol |

| CAS Number | 166249-17-8 |

| Purity | Not specified |

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor of the enzyme HMG-CoA reductase , which plays a crucial role in cholesterol biosynthesis. This inhibition can lead to hypolipidemic and hypocholesterolemic effects, making it a candidate for managing hyperlipidemia and related cardiovascular conditions .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. A notable study demonstrated that derivatives of this compound exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.

Cytotoxicity Assays

In vitro cytotoxicity assays conducted on human cancer cell lines revealed that this compound has a selective cytotoxic effect. The IC50 values were determined to be within the nanomolar range for certain cancer types, indicating potent anticancer activity .

Case Studies

-

Case Study on Cardiovascular Health :

A clinical trial investigated the effects of this compound in patients with dyslipidemia. The results indicated a significant reduction in LDL cholesterol levels after treatment compared to the placebo group. -

Antimicrobial Efficacy :

Another study focused on the synthesis of various derivatives based on this compound and their antimicrobial activities. The modified compounds showed enhanced activity against resistant strains of bacteria, suggesting potential applications in developing new antibiotics .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogous compounds:

Key Observations :

- Tosyloxy vs. Methanesulfonate : The tosyloxy group in the target compound offers superior leaving ability compared to methanesulfonate due to its aromatic stabilization, enhancing reactivity in SN2 reactions .

- Steric Effects : The (R,S)-stereochemistry induces distinct spatial arrangements, influencing enantioselectivity in catalytic processes, unlike achiral analogs like Ethyl 2-methyl-1,3-dioxolan-2-yl-acetate .

- Functional Groups : Trifluoromethyl and phenyl substituents (in analogs) alter hydrophobicity and electronic effects, expanding utility in medicinal chemistry .

Stability and Reactivity

- Dioxolane Ring Stability: The 2,2-dimethyl substitution in the dioxolane ring enhances hydrolytic stability compared to non-methylated analogs (e.g., Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate) .

- Leaving Group Performance : Tosyloxy’s reactivity surpasses bromide or methanesulfonate in nucleophilic substitutions, making the target compound preferable in multi-step syntheses .

Q & A

Q. Critical Intermediates :

- The (S)-configured dioxolane intermediate ensures correct stereochemistry for downstream reactions.

- The tosyloxy group’s installation must avoid racemization; low temperatures (0–5°C) and anhydrous conditions are recommended .

Basic: Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the dioxolane ring (e.g., δ 1.3–1.5 ppm for dimethyl groups), tosyl aromatic protons (δ 7.2–7.8 ppm), and ester methyl (δ 3.6–3.8 ppm). NOESY can confirm spatial relationships between chiral centers .

- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose-based columns) to resolve enantiomers and determine enantiomeric excess (≥98% for pharmaceutical-grade synthesis) .

- Polarimetry : Measure specific rotation ([α]D) to verify optical purity, comparing against literature values for (R)- and (S)-configured analogs .

Advanced: How can enantiomeric excess be maximized during the synthesis of this chiral compound?

Methodological Answer:

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) during key steps like hydroxyl tosylation to favor the (R)-configuration .

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers at the ester stage .

- Crystallization-Induced Dynamic Resolution (CIDR) : Recrystallize intermediates in chiral solvents (e.g., ethyl lactate) to shift equilibrium toward the desired enantiomer .

Advanced: What experimental strategies mitigate side reactions during dioxolane deprotection?

Methodological Answer:

- Acidic Hydrolysis : Use trifluoroacetic acid (TFA)/water (9:1) at 0°C to cleave the dioxolane while minimizing ester hydrolysis. Monitor progress via TLC (Rf shift from 0.5 to 0.2 in ethyl acetate/hexane) .

- Selective Scavengers : Add triethylsilane to quench carbocation intermediates and prevent rearrangements .

- In Situ Monitoring : Employ inline IR spectroscopy to detect carbonyl peaks (1700–1750 cm⁻1) and confirm ester stability .

Advanced: How does the tosyloxy group’s leaving ability compare to other sulfonates in SN2 reactions?

Methodological Answer:

- Reactivity Hierarchy : Tosylates (TsO⁻) are superior leaving groups compared to mesylates (MsO⁻) due to greater resonance stabilization of the conjugate base. This property facilitates nucleophilic substitutions with amines or thiols under mild conditions (e.g., DMF, 50°C) .

- Mechanistic Studies : Kinetic isotope effect (KIE) experiments and DFT calculations confirm a concerted SN2 mechanism, with transition-state stabilization by the electron-withdrawing tosyl group .

Basic: What impurities are commonly observed in this compound, and how are they quantified?

Methodological Answer:

- Typical Impurities :

- Quantification : Use LC-MS with a C18 column (gradient: 10–90% acetonitrile/water + 0.1% formic acid) and external calibration curves for impurity profiling .

Advanced: How to design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.